[Pyr-11]-beta-Amyloid (11-42) is a modified form of the amyloid beta peptide, specifically derived from the amyloid precursor protein through proteolytic cleavage. The peptide is significant in Alzheimer's disease research due to its role in the formation of amyloid plaques, which are characteristic of the disease. The modification at position 11, where glutamic acid is converted to pyroglutamic acid, is believed to enhance the peptide's aggregation properties and toxicity compared to non-modified forms.
[Pyr-11]-beta-Amyloid (11-42) is synthesized from the amyloid precursor protein via enzymatic cleavage by beta-site amyloid precursor protein cleaving enzyme (BACE) and gamma-secretase. This peptide can be obtained commercially from various suppliers, including AnaSpec and Eurogentec, which provide it for research purposes focusing on neurodegenerative diseases.
This compound falls under the classification of neuropeptides and specifically belongs to the family of amyloid beta peptides. It is categorized as a post-translationally modified peptide due to the conversion of glutamic acid at position 11 to pyroglutamic acid.
The synthesis of [Pyr-11]-beta-Amyloid (11-42) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. The process includes:
The molecular formula for [Pyr-11]-beta-Amyloid (11-42) is CHNO, with a molecular weight of approximately 3318.9 g/mol. The purity of synthesized peptides is typically above 95%, ensuring high quality for experimental use .
The structure of [Pyr-11]-beta-Amyloid (11-42) consists of a sequence of amino acids that includes a pyroglutamate modification at position 11. The sequence can be represented as follows:
The structural properties contribute to its aggregation behavior, which is critical in understanding its role in Alzheimer's pathology.
[Pyr-11]-beta-Amyloid (11-42) undergoes various chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism by which [Pyr-11]-beta-Amyloid (11-42) exerts its effects involves:
Research indicates that pyroglutamate modifications enhance the stability and toxicity of amyloid aggregates, making them more resistant to proteolytic degradation .
[Pyr-11]-beta-Amyloid (11-42) has several scientific applications:
N-terminally truncated amyloid-β (Aβ) isoforms, generated through enzymatic cleavage or post-translational modifications, exhibit heightened aggregation kinetics and resistance to degradation compared to full-length Aβ peptides. These truncated species—particularly Aβ11-42 and its pyroglutamate-modified form [Pyr11]-Aβ(11-42)—serve as nucleation seeds for amyloid plaque formation. Their hydrophobic N-termini promote rapid self-assembly into oligomeric structures and fibrils, accelerating the deposition of insoluble aggregates in Alzheimer’s disease (AD) brains [1] [4]. Mass spectrometry studies reveal that truncated Aβ isoforms constitute ~50% of soluble Aβ proteoforms in AD brains, with Aβ11-40, Aβ3-42, and Aβ4-42 being predominant. Their abundance correlates with plaque density and disease severity, suggesting a catalytic role in amyloidogenesis [10] [2].
Table 1: Prevalence of Aβ Species in AD vs. Non-AD Brains
Aβ Species | AD Brains (%) | Non-AD Brains (%) |
---|---|---|
Aβ1-42 | 36% | 50% |
AβpE3-42 | 48% | 29% |
[Pyr11]-Aβ(11-42) | 16% | 21% |
Data derived from postmortem tissue analyses [6].
Pyroglutamate modification at glutamate-11 (Glu11) is catalyzed by glutaminyl cyclase (QC), which cyclizes the N-terminal glutamate into a five-membered lactam ring (pE). This modification eliminates the peptide’s N-terminal charge, increasing hydrophobicity and conformational stability. [Pyr11]-Aβ(11-42) exhibits:
Biophysical analyses confirm that pyroglutamate modification shifts Aβ assembly toward stable, neurotoxic oligomers. Comparative studies show [Pyr11]-Aβ(11-42) and Aβ11-42 have similar cytotoxicity in neuronal cultures, indicating pyroglutamylation amplifies—rather than initiates—aggregation [1].
Table 2: Biophysical Properties of [Pyr11]-Aβ(11-42) vs. Aβ1-42
Property | [Pyr11]-Aβ(11-42) | Aβ1-42 | Significance |
---|---|---|---|
Lag time to aggregation | 98.2 ± 68.5 min | 31.6 ± 25.7 min | p < 0.05 |
Hydrophobicity (HPLC index) | 0.92 | 0.78 | Not applicable |
Channel events >100 pS | 26% | 9% | p < 0.01 |
Data from in vitro assays [1] [6] [8].
The distribution of [Pyr11]-Aβ(11-42) varies significantly between AD subtypes:
Table 3: Aβ Proteoform Signatures in AD Subtypes
AD Subtype | Dominant Aβ Species | [Pyr11]-Aβ(11-42) Load | Key Associations |
---|---|---|---|
sAD | Aβ1-42, AβpE3-42 | 16–20% | APOE ε4, age-related QC upregulation |
rpAD | Aβ11-42, [Pyr11]-Aβ(11-42) | 20–25% | Rapid cognitive decline, high CSF 14-3-3 |
fAD | Aβ1-42 | <10% | PSEN1 mutations, Aβ42 oversaturation |
Data from neuropathological and CSF biomarker studies [2] [9] [10].
CSF mass spectrometry identifies [Pyr11]-Aβ(11-42) alongside Aβ1-42 as progression markers, with combined quantification improving diagnostic accuracy in MCI-to-AD conversion (AUC = 0.88) [10]. Therapeutic strategies targeting QC (e.g., glutaminyl cyclase inhibitors) or [Pyr11]-Aβ(11-42)-specific antibodies are under investigation to mitigate amyloidogenesis [5] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5